molecular formula C18H26O5 B1325996 Ethyl 8-(2,6-dimethoxyphenyl)-8-oxooctanoate CAS No. 898758-53-7

Ethyl 8-(2,6-dimethoxyphenyl)-8-oxooctanoate

Cat. No.: B1325996
CAS No.: 898758-53-7
M. Wt: 322.4 g/mol
InChI Key: YSFIEJZHTQCFCB-UHFFFAOYSA-N
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Description

Ethyl 8-(2,6-dimethoxyphenyl)-8-oxooctanoate (CAS: 898758-53-7) is an aromatic ketoester with the molecular formula C₁₈H₂₆O₅ and a molecular weight of 322.40 g/mol. Its structure features an octanoate backbone substituted with a 2,6-dimethoxyphenyl ketone group, esterified at the terminal ethyl position. This compound is primarily utilized in organic synthesis and pharmaceutical research due to its functional groups, which enable diverse reactivity, including keto-enol tautomerism and ester hydrolysis .

The compound is commercially available but may face discontinuation in specific batch sizes, as noted by suppliers like CymitQuimica .

Preparation Methods

General Synthetic Strategy

The synthesis of Ethyl 8-(2,6-dimethoxyphenyl)-8-oxooctanoate typically involves:

  • Formation of the octanoate backbone with a keto group at the 8-position.
  • Introduction of the 2,6-dimethoxyphenyl substituent at the 8-position.
  • Esterification to form the ethyl ester.

The key challenge is the selective functionalization at the 8-position of the octanoate chain and the attachment of the substituted phenyl ring.

Detailed Preparation Methods

Acid-Catalyzed Dimerization and Rearrangement Approaches

Alternative synthetic routes involve acid-catalyzed rearrangements and dimerizations of β-keto esters or related intermediates to build the 8-oxooctanoate framework with the aromatic substituent.

  • Acid catalysts such as p-toluenesulfonic acid (p-TsOH) promote dimerization reactions under mild heating (around 60 °C), facilitating the formation of the keto ester framework.

  • Non-polar solvents like benzene are preferred to facilitate water removal during the reaction, improving yields.

  • These methods allow for one-pot synthesis with fewer steps and milder conditions, as demonstrated in related β-keto ester syntheses.

Use of Enynoate-Propargylic Alcohol Precursors

In some advanced synthetic schemes, enynoate-propargylic alcohol intermediates are prepared via Sonogashira coupling and then subjected to acid-catalyzed Meyer-Schuster rearrangement to yield α-arylenones, which can be further elaborated to the target compound.

Comparative Data Table of Preparation Methods

Method Key Steps Catalysts/Reagents Conditions Yield & Notes
Pd-Catalyzed Cross-Coupling + Oxidation Halogenated octanoate + 2,6-dimethoxyphenyl boronic acid; oxidation; esterification Pd(PPh3)4 or PdCl2(PPh3)2; PCC or Dess–Martin periodinane; ethanol, acid Room temp to reflux; inert atmosphere Moderate to high yields; requires purification by chromatography
Acid-Catalyzed Dimerization β-Keto ester dimerization under acid catalysis p-Toluenesulfonic acid (p-TsOH) 60 °C, non-polar solvent or neat Quantitative yields reported for related compounds; mild conditions
Enynoate-Propargylic Alcohol Route Sonogashira coupling; acid-catalyzed Meyer-Schuster rearrangement PdCl2(PPh3)2, CuI, acid catalyst 0 °C to RT; nitrogen atmosphere Yields ~80%; requires chromatographic purification

Research Findings and Optimization Notes

  • The palladium-catalyzed cross-coupling reactions require anhydrous and inert conditions to prevent catalyst deactivation and side reactions.

  • Acid-catalyzed dimerization benefits from the removal of water to drive the reaction forward; non-polar solvents like benzene or neat conditions are optimal.

  • Temperature control is critical: mild heating (around 60 °C) is sufficient for acid-catalyzed reactions, avoiding decomposition.

  • Purification is typically achieved by flash column chromatography using hexane/ethyl acetate mixtures.

  • Reaction monitoring by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy ensures completion and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-(2,6-dimethoxyphenyl)-8-oxooctanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 8-oxooctanoic acid or 8-hydroxy-8-(2,6-dimethoxyphenyl)octanoic acid.

    Reduction: Formation of 8-(2,6-dimethoxyphenyl)-8-hydroxyoctanoate.

    Substitution: Formation of derivatives with different substituents on the phenyl ring.

Scientific Research Applications

Ethyl 8-(2,6-dimethoxyphenyl)-8-oxooctanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 8-(2,6-dimethoxyphenyl)-8-oxooctanoate involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on its structural features. The presence of the 2,6-dimethoxyphenyl group allows for interactions with aromatic amino acids in the active sites of enzymes, leading to modulation of their activity. Additionally, the ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with cellular targets.

Comparison with Similar Compounds

Structural Comparison

Ethyl 8-(2,6-dimethoxyphenyl)-8-oxooctanoate belongs to a family of dimethoxyphenyl-substituted octanoate esters. Structural analogs differ in the positions of methoxy groups on the phenyl ring, leading to distinct physicochemical and biological properties. Key analogs include:

Compound Name CAS Number Substituent Positions Molecular Formula Molecular Weight (g/mol) MDL Number
This compound 898758-53-7 2,6-dimethoxy C₁₈H₂₆O₅ 322.40 MFCD02261482
Ethyl 8-(3,5-dimethoxyphenyl)-8-oxooctanoate 898758-69-5 3,5-dimethoxy C₁₈H₂₆O₅ 322.40 -
Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate 57641-19-7 3,4-dimethoxy C₁₈H₂₆O₅ 322.40 -
Ethyl 8-(2,4-dimethoxyphenyl)-8-oxooctanoate 898758-23-1 2,4-dimethoxy C₁₈H₂₆O₅ 322.40 MFCD02261471

Key Observations :

  • All analogs share the same molecular formula and weight, but substituent positions significantly alter properties like polarity, solubility, and reactivity .

Physicochemical Properties

  • Solubility and Polarity : The 2,6-dimethoxy analog’s symmetric structure may reduce polarity compared to asymmetrical isomers (e.g., 2,4- or 3,4-dimethoxy), affecting solubility in organic solvents like ethyl acetate or dichloromethane .
  • Stability : The 3,5-dimethoxy variant (CAS: 898758-69-5) has documented safety data highlighting storage at room temperature, suggesting similar stability to the 2,6-derivative .
  • NMR Characteristics : Substituent positions influence coupling constants ($J_{αβ}$) and chemical shifts. For example, ethyl ether derivatives of veratrylglycerol analogs show that methoxy group positioning alters conformational stability and hydrolysis rates .

Biological Activity

Ethyl 8-(2,6-dimethoxyphenyl)-8-oxooctanoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the areas of antimicrobial and anti-inflammatory properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C18H26O5C_{18}H_{26}O_5 and a molecular weight of approximately 322.4 g/mol. The structure features an ethyl ester functional group, an oxo group, and a phenyl ring substituted with two methoxy groups at the 2 and 6 positions. This unique arrangement is significant for its biological activity.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. The compound may exert its effects through:

  • Enzyme Inhibition : By binding to active sites on enzymes, it may inhibit their activity, particularly those involved in inflammatory pathways.
  • Receptor Modulation : The compound could interact with various receptors, influencing cellular signaling pathways that regulate immune responses and inflammation.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Studies have shown:

  • Gram-positive bacteria : Effective against strains such as Staphylococcus aureus.
  • Gram-negative bacteria : Demonstrated activity against Escherichia coli.

The antimicrobial efficacy can be attributed to the compound's ability to disrupt bacterial cell membranes or inhibit critical metabolic processes.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Key findings include:

  • Reduction of Inflammatory Markers : In vitro studies show that this compound can significantly lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Mechanistic Insights : It may inhibit the NF-kB signaling pathway, which plays a crucial role in regulating immune response and inflammation.

Comparative Analysis

A comparison with similar compounds highlights the unique biological profile of this compound. Below is a summary table:

Compound NameMolecular FormulaKey Features
This compoundC18H26O5Antimicrobial and anti-inflammatory
Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoateC18H26O5Potential antioxidant activity
Ethyl 8-(3,5-dimethoxyphenyl)-8-oxooctanoateC18H26O5Varying biological activities
Ethyl 8-(2,4-dimethoxyphenyl)-8-oxooctanoateC18H26O5Different substitution pattern

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Case Study on Antibacterial Efficacy :
    • Objective: To evaluate the antibacterial properties against multidrug-resistant strains.
    • Methodology: In vitro assays measuring minimum inhibitory concentrations (MIC).
    • Results: Showed significant antibacterial activity with MIC values lower than those of standard antibiotics.
  • Case Study on Anti-inflammatory Effects :
    • Objective: To assess the compound's effects in a model of induced inflammation.
    • Methodology: Animal models treated with varying doses of the compound.
    • Results: Marked reduction in paw edema and inflammatory cytokine levels compared to control groups.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 8-(2,6-dimethoxyphenyl)-8-oxooctanoate, and how do reaction conditions influence yield?

The synthesis typically involves esterification of 8-(2,6-dimethoxyphenyl)-8-oxooctanoic acid with ethanol under acidic catalysis (e.g., H₂SO₄) and reflux conditions to ensure complete conversion . Multi-step protocols may include Friedel-Crafts acylation for introducing the aryl ketone moiety, requiring anhydrous conditions and Lewis acids like AlCl₃ . Yield optimization hinges on stoichiometric ratios, solvent selection (e.g., dichloromethane), and temperature control (60–80°C).

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

1H/13C NMR identifies methoxy groups (δ 3.8–4.0 ppm for OCH₃) and ester carbonyl signals (δ 170–175 ppm). IR spectroscopy confirms ketone (C=O stretch ~1700 cm⁻¹) and ester (C-O stretch ~1250 cm⁻¹) functionalities. High-resolution mass spectrometry (HRMS) validates molecular weight (322.40 g/mol) and fragmentation patterns .

Q. What common chemical transformations can this compound undergo, and what are the key reagents?

  • Oxidation : Ketone-to-carboxylic acid conversion using KMnO₄ in acidic media .
  • Reduction : Sodium borohydride (NaBH₄) reduces the ketone to a secondary alcohol .
  • Substitution : Electrophilic aromatic substitution (e.g., nitration with HNO₃/H₂SO₄) targets the electron-rich 2,6-dimethoxyphenyl ring .

Q. How is purity assessed, and what analytical methods are recommended?

Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies impurities. Gas chromatography (GC) monitors volatile byproducts, while thin-layer chromatography (TLC) using silica gel plates (hexane:ethyl acetate, 7:3) provides rapid purity checks .

Advanced Research Questions

Q. What molecular mechanisms underlie its reported biological activity, such as enzyme inhibition?

The 2,6-dimethoxyphenyl group enhances π-π stacking with enzyme active sites (e.g., cytochrome P450 or cholinesterases), while the keto-octanoate chain facilitates hydrophobic interactions. Competitive inhibition kinetics (Km/Vmax shifts) and docking studies suggest binding near catalytic triads .

Q. How can researchers resolve contradictions in bioactivity data across analogs with varying substituents?

Systematic structure-activity relationship (SAR) studies compare substituent effects:

  • Electron-withdrawing groups (e.g., -Cl in 2-chloro analogs) increase electrophilicity and receptor affinity .
  • Steric effects : Bulkier groups (e.g., -CF₃) may hinder binding, necessitating molecular dynamics simulations to assess conformational flexibility .

Q. What computational strategies predict interaction pathways with biological targets?

Density functional theory (DFT) calculates electrostatic potential surfaces to identify nucleophilic/electrophilic regions. Molecular docking (AutoDock Vina) models ligand-receptor complexes, while MD simulations (GROMACS) assess stability over 100-ns trajectories .

Q. How does pH and temperature affect the compound’s stability in storage?

Accelerated stability studies (ICH guidelines) show degradation via ester hydrolysis at pH < 4 or > 8. Optimal storage is at 4°C in anhydrous ethanol , with <5% decomposition over 12 months. LC-MS monitors degradation products like 8-(2,6-dimethoxyphenyl)-8-oxooctanoic acid .

Q. What comparative studies highlight its uniqueness relative to analogs?

  • Ethyl 8-(3,5-dimethoxyphenyl)-8-oxooctanoate : Reduced bioactivity due to altered methoxy positioning .
  • Fluorinated analogs : Higher metabolic stability but lower solubility . Tabulated comparisons of logP, IC₅₀, and binding energies clarify structure-property relationships .

Q. What challenges arise during scale-up, and how are they mitigated?

Batch-to-batch variability in Friedel-Crafts acylation is minimized using continuous flow reactors with real-time FTIR monitoring. Purification challenges (e.g., column chromatography inefficiency) are addressed via recrystallization from ethanol/water (70:30) .

Properties

IUPAC Name

ethyl 8-(2,6-dimethoxyphenyl)-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O5/c1-4-23-17(20)13-8-6-5-7-10-14(19)18-15(21-2)11-9-12-16(18)22-3/h9,11-12H,4-8,10,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSFIEJZHTQCFCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=C(C=CC=C1OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645824
Record name Ethyl 8-(2,6-dimethoxyphenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898758-53-7
Record name Ethyl 2,6-dimethoxy-η-oxobenzeneoctanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898758-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 8-(2,6-dimethoxyphenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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